molecular formula C8H6BrClO3 B13544860 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid

Cat. No.: B13544860
M. Wt: 265.49 g/mol
InChI Key: LFNDNTZBDGHTQJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of advanced techniques such as Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between the phenyl ring and the hydroxyacetic acid moiety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding phenylacetic acid.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)acetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring along with a hydroxyacetic acid moiety

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrClO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

LFNDNTZBDGHTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O

Origin of Product

United States

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